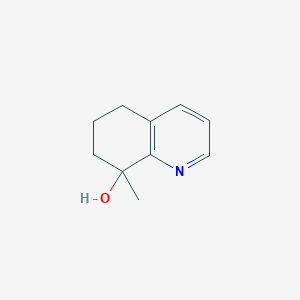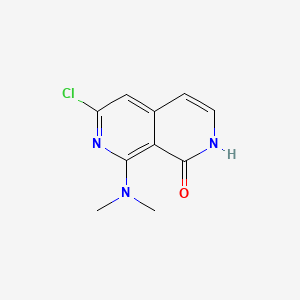![molecular formula C14H20N6O B13847075 (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is a deuterated analog of a cyclopentanemethanol derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopentanemethanol Formation: The initial step involves the formation of cyclopentanemethanol through a series of reactions, including cyclization and reduction.
Purine Derivative Attachment: The purine derivative is then attached to the cyclopentanemethanol backbone through nucleophilic substitution reactions.
Deuteration: The final step involves the introduction of deuterium atoms to obtain the deuterated analog. This is usually achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by targeting viral enzymes. In anticancer applications, it induces apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol: The non-deuterated analog.
(1R,3S)-3-[2-Amino-6-(methylamino)-9H-purin-9-yl]cyclopentanemethanol: A similar compound with a methylamino group instead of a cyclopropylamino group.
Uniqueness
The deuterated analog, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4, is unique due to the presence of deuterium atoms. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, making it potentially more effective in therapeutic applications.
特性
分子式 |
C14H20N6O |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
[(1R,3S)-3-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
InChIキー |
TYPRESGPNUCUCA-ZOTQTBSBSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CC[C@H](C4)CO)[2H] |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


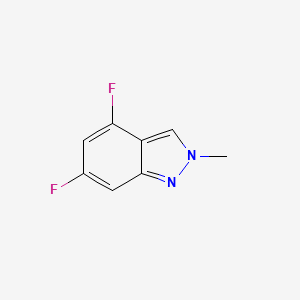
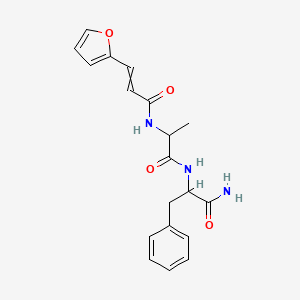
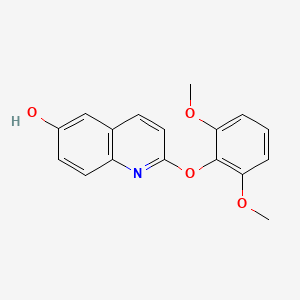

![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
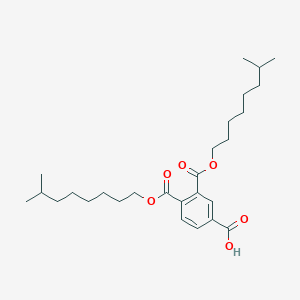
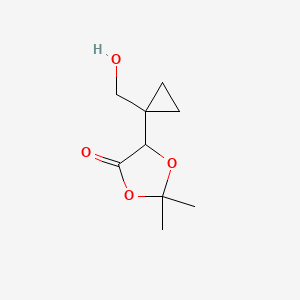
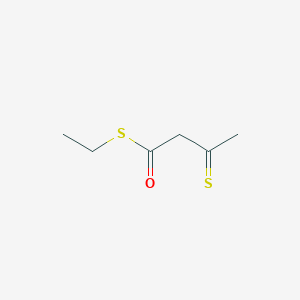

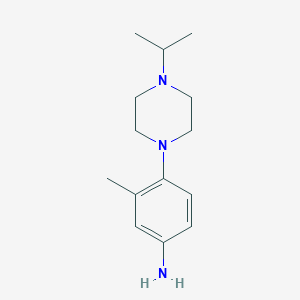
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
